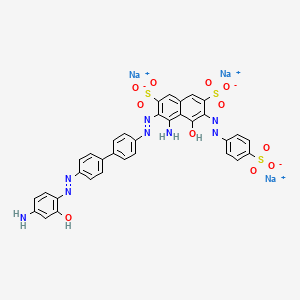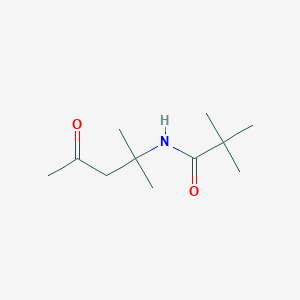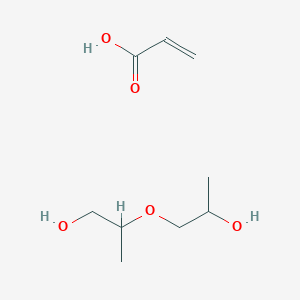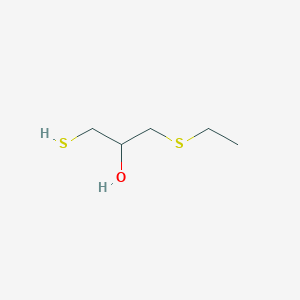
4-Amino-3-4'-(4-amino-2-hydroxyphenyl)azo1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2, 7-disulphonate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 4-amino-2-hydroxyphenyl, followed by coupling with biphenyl derivatives and further diazotization and coupling with naphthalene derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over the reaction parameters, ensuring the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile and printing industries for dyeing fabrics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The azo bonds in the molecule can be excited by light, leading to the generation of reactive oxygen species that can interact with biological molecules. This property is particularly useful in photodynamic therapy, where the compound can target and destroy cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-hydroxyphenylazo benzene sulfonate
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 4-Amino-2-hydroxy-1,1’-biphenyl-4-ylazo benzene sulfonate
Uniqueness
Compared to similar compounds, 4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) stands out due to its higher stability and intense coloration. Its unique structure allows for multiple functionalizations, making it versatile for various applications in different fields .
Propiedades
Número CAS |
83968-66-5 |
|---|---|
Fórmula molecular |
C34H23N8Na3O11S3 |
Peso molecular |
884.8 g/mol |
Nombre IUPAC |
trisodium;4-amino-3-[[4-[4-[(4-amino-2-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H26N8O11S3.3Na/c35-21-5-14-26(27(43)17-21)40-37-22-6-1-18(2-7-22)19-3-8-23(9-4-19)38-41-32-28(55(48,49)50)15-20-16-29(56(51,52)53)33(34(44)30(20)31(32)36)42-39-24-10-12-25(13-11-24)54(45,46)47;;;/h1-17,43-44H,35-36H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
Clave InChI |
JETJMEZGMURXPT-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C(C=C6)N)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
![[(Chloroethynyl)sulfanyl]benzene](/img/structure/B14429686.png)







![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)


